(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

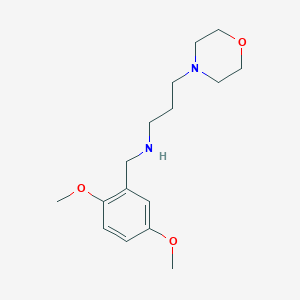

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic amine derivative characterized by a 2,5-dimethoxy-substituted benzyl group linked via a tertiary amine to a 3-morpholin-4-yl-propyl chain.

Properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-19-15-4-5-16(20-2)14(12-15)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOPRUJNLCSVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Preparation of 2,5-Dimethoxybenzyl Alcohol: This can be synthesized from 2,5-dimethoxybenzaldehyde through reduction reactions using reagents like sodium borohydride.

Formation of the Benzyl Halide: The 2,5-dimethoxybenzyl alcohol is then converted to the corresponding benzyl halide (e.g., chloride or bromide) using reagents such as thionyl chloride or phosphorus tribromide.

Nucleophilic Substitution Reaction: The benzyl halide is reacted with 3-morpholin-4-yl-propylamine under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Products include 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

Reduction: Products include 2,5-dimethoxybenzyl alcohol.

Substitution: Products include N-substituted derivatives of the original amine.

Scientific Research Applications

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound with a molecular formula of C16H26N2O3 and a molecular weight of approximately 294.4 g/mol. It is characterized by a benzyl moiety substituted with two methoxy groups and a propyl amine linked to a morpholine ring. This compound has potential applications in pharmacology and biochemistry, particularly in the study of neurotransmitter systems and receptor interactions.

Potential Applications

This compound has potential applications in various fields:

- Study of Neurotransmitter Systems: It can be used in pharmacology and biochemistry to study neurotransmitter systems and receptor interactions. Its structural similarity to known psychoactive compounds suggests potential effects on serotonin and dopamine receptors.

- Synthesis of Derivatives: It can be used to synthesize derivatives that may enhance biological activity or alter pharmacokinetic properties.

- Scientific Research: It can be used as a building block for chemical synthesis.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Key areas of focus include:

- Receptor Binding Assays

- Enzyme Inhibition Studies

- Cellular Signaling Pathways

These studies can help identify potential therapeutic uses and side effects associated with this compound.

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Similar benzyl structure but different methoxy position | Potentially different receptor selectivity |

| (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Similar core structure; different substitution pattern | May exhibit varied pharmacological profiles |

| (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Close structural analog; different methoxy locations | Could have distinct metabolic pathways |

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The methoxy groups and the morpholine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

Chain Length and Morpholine Positioning :

- The ethyl variant () has a shorter alkyl chain (ethyl vs. propyl), which may reduce lipophilicity (logP) compared to the target compound. This could influence pharmacokinetics, such as oral bioavailability or CNS penetration .

- MTIP () demonstrates that morpholine-containing compounds can achieve high oral bioavailability (91.1% in rats) and brain penetrance, suggesting that the target compound’s morpholinyl-propyl chain may confer similar advantages .

Substituent Patterns on the Aromatic Ring: The 2,5-dimethoxy substitution in the target compound contrasts with the 3,5-dimethoxy group in compound 3h (). Ortho/meta/para substitutions on benzyl groups are known to modulate receptor binding affinity and selectivity, though specific data for these analogs are unavailable .

Functional Group Variations: Compound 3h () incorporates a cyano-acetamide group instead of a tertiary amine, which may alter hydrogen-bonding interactions and metabolic stability.

Pharmacological and Pharmacokinetic Insights from Analogs

While direct data for the target compound are lacking, insights can be extrapolated from related molecules:

- MTIP (): Exhibits subnanomolar affinity for CRF1 receptors and efficacy in preclinical models of alcoholism. High oral bioavailability (91.1%) and low ED50 (~1.3 mg/kg) in rats, attributed to optimized lipophilicity and morpholine-mediated solubility . Suggests that morpholine derivatives with balanced logP values (e.g., target compound) may achieve favorable pharmacokinetics.

Biological Activity

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 294.4 g/mol. The structure features a benzyl group with two methoxy substitutions and a morpholine ring, which may contribute to its biological activity by influencing receptor binding and pharmacokinetics .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction. The compound may modulate GPCR pathways, which are vital in many physiological processes .

- Enzyme Inhibition : The morpholine moiety may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound show promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated significant minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Studies on related compounds have shown pro-apoptotic effects in cancer cells, indicating that this compound may also possess anticancer properties. Mechanistic studies reveal that such compounds can induce reactive oxygen species (ROS) production, leading to apoptosis in tumor cells .

- Neuroactive Properties : The morpholine component suggests potential neuroactivity, which could be explored for therapeutic applications in neurodegenerative diseases or psychiatric disorders.

Research Findings

Several studies have explored the biological activities of related compounds. The following table summarizes key findings from relevant literature:

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various benzimidazole derivatives, revealing that modifications similar to those present in this compound could enhance activity against resistant strains .

- Apoptotic Mechanisms : Research on naphthoquinone derivatives demonstrated that compounds inducing ROS led to significant cell death in hepatocarcinoma cells. This suggests that this compound may follow similar apoptotic pathways .

Q & A

Basic Question: What are the key structural features influencing the reactivity of (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine in synthetic chemistry?

Answer:

The compound’s reactivity arises from:

- 2,5-Dimethoxy-benzyl group : Electron-donating methoxy substituents enhance electrophilic aromatic substitution (EAS) at the benzene ring, particularly at positions ortho/para to the methoxy groups.

- Morpholin-4-yl-propyl chain : The morpholine moiety introduces hydrogen-bonding capacity and polar solubility, while the propyl linker allows conformational flexibility for interactions with biological targets or catalysts.

- Amine functionality : The tertiary amine enables protonation/deprotonation equilibria, affecting solubility and reactivity in acidic or basic conditions .

Advanced Question: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Answer:

Contradictions may arise from impurities, assay variability, or structural analog misidentification. To address this:

- Purity validation : Use HPLC (≥95% purity) and mass spectrometry to confirm compound identity.

- Assay standardization : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).

- Structural analogs : Cross-reference with morpholine-containing quinazoline derivatives (e.g., ) to identify shared pharmacophores .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for synthesis or weighing.

- Waste disposal : Segregate organic waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Question: How can synthetic routes to this compound be optimized for improved yield and scalability?

Answer:

Key strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution between benzyl halides and morpholine derivatives.

- Catalysis : Employ NaI or K₂CO₃ to accelerate alkylation steps (see for analogous protocols).

- Reaction monitoring : Track intermediates via TLC or inline FTIR to identify bottlenecks .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy proton singlet at δ 3.7–3.9 ppm, morpholine protons at δ 2.4–3.5 ppm).

- Mass spectrometry : Validate molecular ion peaks ([M+H]⁺ expected ~350–370 m/z).

- Elemental analysis : Ensure stoichiometric alignment with theoretical values .

Advanced Question: How should researchers design experiments to assess the environmental fate of this compound?

Answer:

Adopt methodologies from environmental-chemical studies ():

- Degradation studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions.

- Partitioning analysis : Measure logP (octanol-water) to predict bioaccumulation potential.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity .

Basic Question: What role does the morpholine group play in the compound’s biological interactions?

Answer:

The morpholine moiety:

- Enhances solubility via hydrogen bonding with water.

- Acts as a hydrogen-bond acceptor in enzyme active sites (e.g., kinase or GPCR targets).

- Modulates pharmacokinetics by influencing membrane permeability .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding modes against target proteins.

- QSAR modeling : Corlate substituent electronic parameters (e.g., Hammett σ) with activity data from analogs ().

- ADMET prediction : Employ SwissADME to optimize bioavailability and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.